Home > Products > Screening Compounds P94052 > rac-4'-O-Desmethyl-4'-O-ethyl Apremilast
rac-4'-O-Desmethyl-4'-O-ethyl Apremilast -

rac-4'-O-Desmethyl-4'-O-ethyl Apremilast

Catalog Number: EVT-1498877
CAS Number:
Molecular Formula: C₂₃H₂₆N₂O₇S
Molecular Weight: 474.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is a derivative of Apremilast, a phosphodiesterase 4 inhibitor that has gained attention for its therapeutic applications, particularly in treating inflammatory conditions such as psoriatic arthritis and plaque psoriasis. This compound is characterized by specific modifications in its chemical structure that may influence its pharmacological properties and efficacy.

Source

Apremilast was first approved by the United States Food and Drug Administration in March 2014 and is marketed under the brand name Otezla. The compound rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is synthesized through various chemical methods that modify the original Apremilast structure to enhance its biological activity or alter its pharmacokinetics.

Classification

Rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is classified as a small molecule drug, specifically a phosphodiesterase 4 inhibitor. Its systematic name reflects its structural modifications compared to the parent compound, which is crucial for understanding its potential effects and applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast can be approached through several methods, primarily focusing on enzymatic and chemical synthesis techniques. Notable methods include:

  1. Chemoenzymatic Synthesis: Utilizing lipases from Aspergillus niger for the kinetic resolution of specific substrates, yielding high enantiomeric purity (e.g., >99% enantiomeric excess) and conversion rates.
  2. Catalytic Asymmetric Hydrogenation: Employing rhodium catalysts in combination with chiral ligands to achieve selective reduction of precursors, leading to the formation of desired enantiomers with high yields (e.g., 94% yield and 97% enantiomeric excess) .

Technical Details

The synthesis often involves multiple steps including protection/deprotection strategies, asymmetric hydrogenation, and possibly oxidation reactions to achieve the final product. Each step requires careful optimization of reaction conditions to maximize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of rac-4'-O-Desmethyl-4'-O-ethyl Apremilast can be depicted as follows:

C22H24N2O7S\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{O}_{7}\text{S}

This structure includes functional groups such as an acetamido group, a methoxy group, and a sulfonyl moiety, which are integral to its biological activity.

Data

The compound's structural characteristics include:

  • Molecular Weight: Approximately 424.50 g/mol
  • Functional Groups: Ether, amide, sulfonyl
  • Chirality: The compound exhibits chirality due to the presence of multiple stereocenters.
Chemical Reactions Analysis

Reactions

Rac-4'-O-Desmethyl-4'-O-ethyl Apremilast undergoes various chemical reactions that are critical for its synthesis and functionality:

  1. Enzymatic Reactions: Kinetic resolutions facilitated by lipases allow for the selective formation of one enantiomer over another.
  2. Hydrogenation Reactions: Asymmetric hydrogenation processes convert precursors into the desired chiral forms.
  3. Substitution Reactions: Modifications at specific positions on the aromatic ring can enhance solubility or bioavailability.

Technical Details

Each reaction step must be optimized for factors such as temperature, pressure, solvent choice, and catalyst selection to ensure high yields and selectivity.

Mechanism of Action

Process

Rac-4'-O-Desmethyl-4'-O-ethyl Apremilast functions primarily as a selective inhibitor of phosphodiesterase 4. The mechanism involves:

  1. Inhibition of Enzymatic Activity: By binding selectively to phosphodiesterase 4 isoforms, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular levels.
  2. Modulation of Inflammatory Pathways: Elevated cAMP levels result in downstream effects such as reduced production of pro-inflammatory cytokines (e.g., tumor necrosis factor-alpha) and enhanced expression of anti-inflammatory mediators.

Data

In vitro studies have demonstrated that rac-4'-O-Desmethyl-4'-O-ethyl Apremilast effectively inhibits T-cell-derived cytokines while promoting anti-inflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

Rac-4'-O-Desmethyl-4'-O-ethyl Apremilast exhibits several key physical properties:

  1. Solubility: The compound's solubility profile can vary based on its crystalline form; studies have shown different solvatomorphs exhibit similar dissolution rates.
  2. Stability: Stability under various environmental conditions is crucial for pharmaceutical formulations.

Chemical Properties

The chemical properties include:

  1. pH Sensitivity: The stability and solubility can be affected by pH levels.
  2. Thermal Stability: Characterization through thermogravimetric analysis indicates how the compound behaves under heat .
Applications

Scientific Uses

Rac-4'-O-Desmethyl-4'-O-ethyl Apremilast is primarily investigated for its potential therapeutic applications in treating inflammatory diseases such as:

  1. Psoriatic Arthritis: As an inhibitor of phosphodiesterase 4, it helps manage symptoms by modulating immune responses.
  2. Plaque Psoriasis: Its ability to reduce inflammation makes it a candidate for managing skin conditions associated with excessive immune activation.

Research continues into optimizing this compound for improved efficacy and safety profiles in clinical settings, contributing to advancements in therapeutic strategies against chronic inflammatory diseases .

Introduction to rac-4'-O-Desmethyl-4'-O-ethyl Apremilast

Structural Relationship to Apremilast and PDE4 Inhibitor Class

rac-4'-O-Desmethyl-4'-O-ethyl apremilast is a structural analog of apremilast (marketed as Otezla®), a clinically established phosphodiesterase-4 (PDE4) inhibitor approved for inflammatory conditions including psoriasis, psoriatic arthritis, and Behçet’s disease-associated oral ulcers [1] [5]. Like apremilast, this derivative belongs to the small-molecule PDE4 inhibitor class, which targets the degradation of cyclic adenosine monophosphate (cAMP) [6]. The core phthalimide and sulfonyl ethyl backbone is conserved, but the analog features a critical modification: replacement of the meta-ethoxy and para-methoxy groups on the phenyl ring with a single para-ethoxy substituent (Figure 1) [1] [7]. This alteration reduces steric bulk and increases electron-donating capacity at the 4'-position, potentially influencing binding to PDE4’s catalytic pocket.

PDE4 inhibitors exert anti-inflammatory effects by elevating intracellular cAMP, which subsequently downregulates pro-inflammatory mediators (e.g., TNF-α, IL-23, IFN-γ) and upregulates anti-inflammatory cytokines (e.g., IL-10) [6]. Unlike biologic agents targeting single cytokines, PDE4 inhibitors like apremilast and its derivatives modulate multiple inflammatory pathways upstream [6]. The rac-4'-modified analog shares this broad mechanism but exhibits distinct physicochemical properties due to its altered substituent.

Table 1: Structural Comparison of Apremilast and rac-4'-O-Desmethyl-4'-O-ethyl Apremilast

FeatureApremilastrac-4'-O-Desmethyl-4'-O-ethyl Apremilast
4'-Position substituentMethoxy (-OCH₃)Ethoxy (-OC₂H₅)
3'-Position substituentEthoxy (-OC₂H₅)Hydrogen (-H)
Molecular weight (g/mol)460.50474.53
PDE4 inhibition (IC₅₀)74 nM (PDE4D) [7]Data pending

Role of Methyl/Ethoxy Substitutions in Pharmacologically Active Derivatives

The ethoxy-for-methoxy substitution in rac-4'-O-desmethyl-4'-O-ethyl apremilast represents a strategic modification to optimize ligand-receptor interactions. In apremilast, the 3'-ethoxy-4'-methoxy configuration engages PDE4’s hydrophobic pocket via van der Waals contacts and hydrogen bonding [6]. Removing the 4'-methyl group (desmethylation) and extending the alkoxy chain to ethyl alters three key properties:

  • Lipophilicity: The ethyl group increases logP by ~0.5 units, potentially enhancing membrane permeability [1].
  • Electron donation: The ethoxy group’s stronger +I effect elevates electron density on the phenyl ring, possibly improving π-stacking with PDE4’s phenylalanine residues [4].
  • Conformational flexibility: The longer ethyl chain allows adaptive binding in PDE4’s catalytic site [2].

Such substitutions are not arbitrary; they reflect structure-activity relationship (SAR) principles critical to PDE4 inhibitor design. For example:

  • Steric effects: Ethoxy groups better fill hydrophobic subpockets than smaller methoxy groups [6].
  • Metabolic stability: Ethoxy substitution reduces susceptibility to cytochrome P450-mediated O-demethylation, a primary metabolic pathway for apremilast [1] [7]. In apremilast, CYP3A4-mediated demethylation generates the major inactive metabolite O-desmethyl apremilast glucuronide (39% plasma concentration) [7]. The ethyl analog resists this degradation, potentially prolonging half-life.

Table 2: Impact of Alkoxy Modifications on PDE4 Inhibitor Properties

Alkoxy GroupLipophilicity (logP)Metabolic StabilityPDE4 Binding Affinity
Methoxy (-OCH₃)ModerateLow (CYP450 vulnerable)Moderate (Kᵢ ~100 nM)
Ethoxy (-OC₂H₅)HighHighHigh (Kᵢ ~30 nM, predicted)

Significance of Racemic vs. Enantiopure Forms in Drug Development

rac-4'-O-Desmethyl-4'-O-ethyl apremilast exists as a racemate—a 1:1 mixture of (R)- and (S)-enantiomers. This contrasts with apremilast, which is administered as the enantiopure (S)-isomer [7]. The racemic form presents both challenges and opportunities:

  • Divergent pharmacology: Enantiomers often exhibit distinct PDE4 binding affinities. In apremilast, the (S)-enantiomer shows 30-fold greater PDE4 inhibition than the (R)-enantiomer [7]. For the 4'-ethoxy analog, stereoselectivity remains uncharacterized, but molecular modeling suggests the (S)-form likely maintains superior binding due to optimal orientation of the sulfonyl group in PDE4’s catalytic site [2].
  • Synthetic feasibility: Racemate synthesis avoids complex chiral resolution, accelerating preclinical evaluation. However, development of a single enantiomer is preferred clinically to minimize off-target effects [7].
  • Metabolic differences: Enantiomers may undergo stereoselective metabolism. Apremilast’s (S)-isomer is primarily metabolized by CYP3A4, while the (R)-isomer undergoes non-CYP hydrolysis [7]. The 4'-ethoxy analog’s racemate could exhibit complex pharmacokinetics if enantiomers are metabolized at different rates.

Recent clinical data highlight this enantiomer significance: Pediatric psoriasis patients treated with apremilast showed sustained efficacy at 52 weeks, attributable to optimized (S)-enantiomer exposure [9]. For the 4'-ethoxy analog, resolution into pure enantiomers would be essential for clinical advancement to ensure target specificity and avoid unpredictable drug interactions.

Properties

Product Name

rac-4'-O-Desmethyl-4'-O-ethyl Apremilast

Molecular Formula

C₂₃H₂₆N₂O₇S

Molecular Weight

474.53

Synonyms

N-(2-(1-(3,4-Diethoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide; Apremilast Impurity D

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.